Euphorbiasteroid

説明

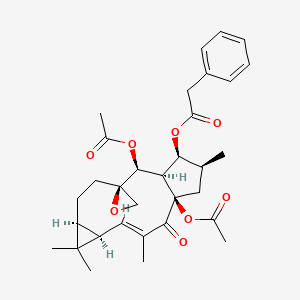

Classification and Chemical Nature of Euphorbiasteroid

This compound is classified as a diterpenoid, specifically a lathyrane-type diterpene. biocrick.comnih.govresearchgate.netresearchgate.net Its chemical formula is C₃₂H₄₀O₈, and it has a molecular weight of 552.66. biocrick.com It is also known by the synonym Euphorbia factor L1. biocrick.comselleckchem.comcaymanchem.com Chemically, it is described as a tricyclic diterpene. selleckchem.comcaymanchem.com The compound's structure includes acetyl and phenylacetate (B1230308) groups. caymanchem.com

Natural Occurrence and Botanical Source of this compound (e.g., Euphorbia lathyris L.)

This compound is found naturally in plants belonging to the genus Euphorbia. biocrick.comcaymanchem.com A primary source of this compound is Euphorbia lathyris L., commonly known as caper spurge or paper spurge. nih.govresearchgate.netselleckchem.comcaymanchem.comwikipedia.org It is isolated from the seeds of Euphorbia lathyris, referred to as Euphorbiae semen in traditional contexts. nih.govresearchgate.netresearchgate.net While Euphorbia lathyris is a significant source, this compound has also been reported in Euphorbia pekinensis Rupr. biocrick.com

Historical Context and Ethnomedicinal Significance of this compound's Source Plant

Euphorbia lathyris has a history of use in traditional medicine. Known as "Qian-Jin-Zi" in China, the dried, ripe seeds have been used in traditional Chinese medicine (TCM) for various ailments. nih.gov Traditionally, Euphorbia lathyris has been employed for purposes such as reducing water and phlegm retention, promoting blood circulation, removing blood stasis, and treating conditions like tinea, scabies, amenorrhea, snakebites, terminal schistosomiasis, anuria, and constipation. nih.gov Historically, it was used as a powerful laxative and topical irritant. medicosage.compfaf.org The plant's milky sap was traditionally used externally as a depilatory and to remove corns, although its irritant nature is noted. pfaf.org The seeds have also been used in the treatment of dropsy, oedema, tumours, and snake bites. pfaf.orgnaturalmedicinalherbs.net It is important to note that Euphorbia lathyris is considered a toxic Chinese herbal medicine, known for its strong stimulating effect on the gastrointestinal tract. nih.gov

Overview of Advanced Research Trajectories for this compound

Current research on this compound explores its various biological activities and potential therapeutic applications. Studies have investigated its anti-obesity effects, noting its ability to inhibit adipogenesis of 3T3-L1 cells through the activation of the AMPK pathway. biocrick.comresearchgate.netselleckchem.comcaymanchem.com Research also indicates its potential to reverse P-glycoprotein (P-gp)-mediated multi-drug resistance (MDR) in certain cancer cell lines, such as MES-SA/Dx5 human sarcoma cells. biocrick.comnih.govselleckchem.comcaymanchem.com Furthermore, this compound has shown anti-tumor activities, including inducing apoptosis in HL-60 cells via the Bcl-2/Bax signaling pathway and exhibiting effects against non-small cell lung cancer cells by inhibiting EGFR and Wnt/β-catenin signaling. biocrick.comnih.govresearchgate.netcaymanchem.comresearchgate.net Investigations into its anti-inflammatory role, particularly in the context of rheumatoid arthritis, have also been conducted, suggesting it may ameliorate the condition by inactivating the toll-like receptor signaling pathway via AKT1. Metabolic profiling studies in rats and using microbial biotransformation models are also underway to understand its metabolic pathways and the cytotoxicity of its metabolites. nih.gov

Detailed research findings include the observation that this compound decreased differentiation of 3T3-L1 cells by reducing intracellular triglyceride accumulation at specific concentrations (25 and 50 μM). biocrick.comresearchgate.netcaymanchem.com It also influenced key regulator proteins of adipogenesis, increasing the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase. biocrick.comresearchgate.netcaymanchem.com In HL-60 cells, this compound inhibited proliferation in a concentration-dependent manner and induced apoptosis, increasing the expression of Fas and Fas ligand and the activity of caspase-3 and caspase-8. caymanchem.com

Here is a summary of some research findings:

| Research Area | Observed Effect | Model/Pathway Investigated | Source |

| Anti-obesity | Inhibits adipogenesis | 3T3-L1 cells, AMPK pathway activation | biocrick.comresearchgate.netselleckchem.comcaymanchem.com |

| Multi-drug Resistance (MDR) | Reverses P-gp-mediated MDR | MES-SA/Dx5 cells | biocrick.comnih.govselleckchem.comcaymanchem.com |

| Anti-tumor | Induces apoptosis; Inhibits proliferation; Inhibits EGFR and Wnt/β-catenin signaling | HL-60 cells (Bcl-2/Bax pathway); Non-small cell lung cancer cells | biocrick.comnih.govresearchgate.netcaymanchem.comresearchgate.net |

| Anti-inflammatory | Ameliorates rheumatoid arthritis | Toll-like receptor signaling pathway via AKT1 | |

| Metabolism | Identification of metabolites | Rats, rat liver microsomes, Cunninghamella elegans bio-110930 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGDWRYYHQOQOJ-XXMLZKCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological and Biological Activities of Euphorbiasteroid

Anticancer Efficacy of Euphorbiasteroid

This compound has demonstrated cytotoxic effects on various cancer cell lines, including human leukemia (HL-60), lung cancer (A549), cervical cancer (HeLa), glioma (C6), and breast cancer (MCF-7) cells researchgate.net. Studies have shown that this compound can induce apoptosis in cancer cells in a dose-dependent manner selleckchem.combiocrick.com. For instance, it induced apoptosis in HL-60 cells biocrick.comcaymanchem.com. In hepatocellular carcinoma (HCC) cells, this compound induced both apoptosis and autophagy nih.govmdpi.com. It has also shown preferential cytotoxicity towards A549 non-small-cell lung cancer (NSCLC) cells expressing wild-type EGFR compared to PC-9 cells with mutant EGFR mdpi.comnih.gov.

Mechanisms of Apoptosis Induction by this compound

Apoptosis, or programmed cell death, is a critical process in cancer therapy. This compound induces apoptosis through several distinct mechanisms.

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in regulating apoptosis nih.govfrontiersin.org. This compound has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis. Studies in HL-60 cells indicated that this compound promotes apoptosis via the Bcl-2/Bax apoptotic signaling pathway in a dose-dependent manner biocrick.com. It has been reported that this compound can reduce the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax guidechem.comresearchgate.nettsbiochem.com. This modulation contributes to the induction of mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptotic pathway frontiersin.org.

Here is a representation of the observed effects on Bcl-2 and Bax in HL-60 cells:

| Cell Line | Treatment (this compound) | Effect on Bcl-2 Expression | Effect on Bax Expression | Reference |

| HL-60 | Dose-dependent | Decreased | Increased | guidechem.combiocrick.comtsbiochem.com |

Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis cpn.or.kr. Activation of initiator caspases, such as caspase-9, leads to the cleavage and activation of effector caspases, such as caspase-3, ultimately resulting in the dismantling of the cell cpn.or.krnih.gov. This compound has been shown to activate caspase cascades. In HL-60 cells, this compound treatment led to the upregulation of caspase-9 and caspase-3 mRNA levels and significantly increased their protein activity in a dose-dependent manner biocrick.comcaymanchem.combvsalud.orghoelzel-biotech.com. The activation of caspase-3 is often indicated by the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP) nih.gov.

Data on Caspase Activation by this compound in HL-60 Cells:

| Caspase | Effect on mRNA Level | Effect on Protein Activity (Dose-Dependent) | Reference |

| Caspase-9 | Upregulated | Increased significantly | biocrick.combvsalud.orghoelzel-biotech.com |

| Caspase-3 | Upregulated | Increased significantly | biocrick.comcaymanchem.combvsalud.orghoelzel-biotech.com |

Autophagy is another cellular process that can contribute to cell death, particularly in cancer cells nih.govresearchgate.net. It involves the degradation and recycling of damaged organelles and proteins. This compound has been observed to induce autophagy in certain cancer cell types. In hepatocellular carcinoma (HCC) cells, this compound treatment increased the expression of autophagy-related proteins, including LC3, Atg7, and phosphorylated Beclin-1 nih.govmdpi.com. The formation of LC3 puncta, a marker of autophagosome formation, was also clearly detected with increasing doses of this compound in HCC cells nih.gov. The induction of both apoptosis and autophagy by this compound highlights its potential to target multiple cell death pathways, which can be important for overcoming drug resistance nih.govmdpi.com.

Reactive Oxygen Species (ROS) are signaling molecules that, at high levels, can induce oxidative stress and lead to cell death, including apoptosis and autophagy nih.govnih.govnih.govthno.org. This compound has been shown to promote the production of ROS in cancer cells nih.govmdpi.com. This increased ROS generation appears to contribute to the induction of both apoptosis and autophagy by this compound in hepatocellular carcinoma cells nih.govmdpi.com. Inhibiting ROS production using an ROS inhibitor like N-acetyl-L-cysteine (NAC) reversed the effects of this compound related to apoptosis and autophagy induction, suggesting a role for ROS in these processes nih.gov.

Induction of Autophagy in Cancer Cells

Reversal of Multidrug Resistance (MDR) by this compound

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), also known as ABCB1 biocrick.comnih.gov. These pumps actively transport anticancer drugs out of cancer cells, reducing their intracellular concentration and effectiveness biocrick.comnih.gov. This compound has demonstrated the ability to reverse P-gp-mediated MDR in cancer cells guidechem.comresearchgate.netselleckchem.combiocrick.comcaymanchem.comnih.gov.

Studies using the drug-sensitive human sarcoma cell line MES-SA and its MDR counterpart MES-SA/Dx5, which overexpresses P-gp, showed that this compound effectively restored the toxicities of several anticancer drugs, including vinblastine, taxol (paclitaxel), and doxorubicin (B1662922), in MES-SA/Dx5 cells, even at low concentrations (1-3 µM) guidechem.combiocrick.comcaymanchem.comnih.gov. Computational modeling and experimental assays suggest that this compound acts as a transport substrate for P-gp, effectively inhibiting P-gp-mediated drug transport biocrick.comnih.gov. This compound did not appear to downregulate the expression of ABCB1 at either the mRNA or protein level in multidrug-resistant cells like KBv200 and MCF-7/adr biocrick.com.

Summary of MDR Reversal by this compound:

| Cell Line | MDR Mechanism | Anticancer Drugs Whose Toxicity is Restored | Proposed Mechanism of Reversal | Reference |

| MES-SA/Dx5 (human sarcoma) | P-gp mediated | Vinblastine, Taxol (Paclitaxel), Doxorubicin | Inhibits P-gp-mediated drug transport (acts as a substrate) | guidechem.combiocrick.comcaymanchem.comnih.gov |

| K562/ADR (human leukemia) | ABCB1 mediated | Vincristine (B1662923), Doxorubicin | Sensitizes apoptosis via mitochondrial pathway, interacts with ABCB1 | biocrick.com |

| KBv200, MCF-7/adr | ABCB1 mediated | Efflux of ABCB1 substrates inhibited | Inhibits efflux without downregulating ABCB1 expression | biocrick.com |

This compound's ability to reverse MDR, coupled with its direct cytotoxic effects and induction of multiple cell death pathways, suggests its potential as a valuable compound in cancer therapy, particularly in overcoming resistance to conventional chemotherapeutic agents.

Interaction with P-glycoprotein (P-gp/ABCB1) Transport Activity

This compound has been investigated for its ability to interact with P-glycoprotein (P-gp), also known as ABCB1, a major efflux transporter often implicated in multidrug resistance (MDR) in cancer cells. Studies suggest that this compound can be a transport substrate for P-gp. biocrick.comselleckchem.comnih.gov This interaction allows it to effectively inhibit P-gp-mediated drug transport. biocrick.comselleckchem.comnih.gov Experimental evidence indicates that this compound can enhance the ATP hydrolysis activity of ABCB1 stimulated by verapamil. biocrick.com Furthermore, computational modeling predicted a high probability (97%) of this compound being a P-gp substrate, a finding supported by experimental P-gp ATPase activity assays. biocrick.comnih.gov

Sensitization to Conventional Anticancer Agents

A significant finding regarding this compound is its potential to reverse multidrug resistance and sensitize resistant cancer cells to conventional chemotherapeutic agents. In human sarcoma cell line MES-SA/Dx5, which exhibits P-gp-mediated MDR, this compound efficiently restored the toxicities of anticancer drugs, including vinblastine, taxol, and doxorubicin, even at low concentrations (1-3 µM). biocrick.comnih.gov Euphorbia factor L1 (EFL1), identified as this compound, has also been shown to decrease the IC50 values of anticancer agents in ABCB1-overexpressing K562/ADR cells. biocrick.comresearchgate.net This sensitization is associated with increased intracellular accumulation of drugs like rhodamine 123 and doxorubicin in resistant cells, without affecting their accumulation in sensitive cells. biocrick.comresearchgate.net Additionally, EFL1 sensitized the apoptosis triggered by vincristine in K562/ADR cells via the mitochondrial pathway. biocrick.comresearchgate.net

Here is a table summarizing the sensitization effects of this compound:

| Cell Line | Resistance Mechanism | Anticancer Agents Sensitized | This compound Concentration | Effect | Reference |

| MES-SA/Dx5 | P-gp-mediated MDR | Vinblastine, Taxol, Doxorubicin | 1-3 µM | Restored toxicities | biocrick.comnih.gov |

| K562/ADR | ABCB1 overexpression | Various anticancer agents | Not specified | Decreased IC50 values, increased intracellular accumulation of drugs, sensitized vincristine-induced apoptosis | biocrick.comresearchgate.net |

Molecular Targeting and Signaling Pathway Interference in Cancer

This compound exerts its anticancer effects, in part, by interfering with crucial molecular targets and signaling pathways frequently dysregulated in cancer.

Abrogation of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound has been shown to abrogate EGFR signaling, particularly in non-small-cell lung cancer (NSCLC) cells. mdpi.comnih.govnih.gov It has been observed to suppress the expression of EGFR. mdpi.comnih.gov This abrogation of EGFR signaling contributes to its anticancer activity in NSCLC cells. mdpi.comnih.gov

Disruption of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, which plays a central role in cancer development and progression, is another target of this compound. mdpi.comnih.govresearchgate.netmdpi.com this compound has been found to disrupt this pathway in NSCLC cells. mdpi.comnih.gov Specifically, it suppresses the expression of Wnt3a, β-catenin, and FZD-1. mdpi.comnih.gov The reduction in β-catenin levels is mediated through the activation of GSK-3β. mdpi.comnih.gov this compound reduces the phosphorylation of GSK-3β at the S9 site while increasing its phosphorylation at the Y216 site, along with an increase in β-TrCP, which promotes β-catenin degradation. mdpi.comnih.gov Studies using lithium chloride, a GSK-3β inhibitor, further support this compound's mechanism, as it reversed the effects of lithium chloride on GSK-3β phosphorylation and nuclear localization of β-catenin. mdpi.comnih.gov The interplay between EGFR and Wnt/β-catenin pathways is also affected, as forced expression or depletion of EGFR in NSCLC cells influenced the levels of Wnt3a, β-catenin, and FZD-1. mdpi.comnih.gov

Modulation of SHP-1/STAT3 Signaling Axis

This compound has been shown to modulate the SHP-1/STAT3 signaling axis, particularly in hepatocellular carcinoma (HCC) cells. mdpi.comnih.govnih.gov It suppresses both the constitutive and inducible activation of STAT3 protein expression. mdpi.comnih.gov Furthermore, this compound promotes the expression of SHP-1 protein. mdpi.comnih.gov SHP-1 is a protein phosphatase that can inhibit STAT3 phosphorylation. mdpi.comfrontiersin.org Knockdown of SHP-1 by siRNA transfection reversed the inductive effects of this compound related to apoptosis and autophagy in HCC cells. mdpi.comnih.gov This suggests that this compound's anticancer potential in HCC, including the induction of apoptosis and autophagy, is mediated through the modulation of the SHP-1/STAT3 pathway. mdpi.comnih.govnih.gov

Impact on Cell Cycle Regulatory Proteins (e.g., CCNA2, TOP2A, CCNB1, CDC20, RRM2)

Research using gene chip technology and RT-PCR has indicated that this compound can impact the expression of several cell cycle regulatory proteins in NSCLC cells. tmrjournals.com222.198.130cqvip.com Specifically, the expressions of CCNA2, TOP2A, CCNB1, CDC20, and RRM2 were significantly down-regulated in this compound-treated cells. tmrjournals.com222.198.130cqvip.com These proteins are involved in cell division, cell proliferation, and cell cycle progression. tmrjournals.com222.198.130222.198.130 PPI network analysis also identified CCNA2, TOP2A, CCNB1, CDC20, and RRM2 as potential key targets of this compound in the treatment of NSCLC. tmrjournals.com222.198.130cqvip.com Molecular docking studies further suggested that this compound has good affinity with these key targets, indicating stable binding. tmrjournals.com222.198.130cqvip.com

Here is a table showing the effect of this compound on the expression of cell cycle regulatory proteins:

| Protein Name | Gene Name | Effect of this compound Treatment | Reference |

| Cyclin A2 | CCNA2 | Significantly down-regulated | tmrjournals.com222.198.130cqvip.com |

| DNA topoisomerase II alpha | TOP2A | Significantly down-regulated | tmrjournals.com222.198.130cqvip.com |

| Cyclin B1 | CCNB1 | Significantly down-regulated | tmrjournals.com222.198.130cqvip.com |

| Cell division cycle 20 | CDC20 | Significantly down-regulated | tmrjournals.com222.198.130cqvip.com |

| Ribonucleotide reductase regulatory subunit M2 | RRM2 | Significantly down-regulated | tmrjournals.com222.198.130cqvip.com |

Cytotoxic Profiles of this compound Across Diverse Cancer Cell Lines

This compound has demonstrated cytotoxic effects on various cancer cell lines. It has shown the potential to reverse resistance to anticancer drugs in human sarcoma MES-SA/Dx5 cells researchgate.netbiocrick.com. Studies have also investigated its effects on non-small cell lung cancer (NSCLC) cells, specifically A549 and PC-9 cell lines. This compound exhibited preferential cytotoxicity towards A549 cells (wildtype EGFR-expressing) compared to PC-9 cells (mutant EGFR-expressing) mdpi.com. Treatment with this compound resulted in a dose-dependent decrease in the viability of A549 cells mdpi.com. For instance, at concentrations of 30, 50, 100, and 150 µM, the viability of A549 cells decreased to 63%, 49%, 42%, and 36%, respectively mdpi.com. In contrast, PC-9 cells showed higher viability at these concentrations mdpi.com.

This compound has also been shown to induce apoptosis and autophagy in human hepatocellular carcinoma (HCC) cells, including HCCLM3 and Hep3B cell lines nih.gov. An MTT assay revealed that this compound had cytotoxic effects on these cells in a dose-dependent manner at concentrations ranging from 0 to 100 µM nih.gov.

While this compound itself did not show cytotoxicity on certain human cell lines (SH-SY5Y, LO2, AC-16, and HK-2) at concentrations up to 50 µM, some of its metabolites have demonstrated cytotoxicity on these lines with IC50 values ranging from 3.60 µM to 40.74 µM nih.govmdpi.com.

Here is a summary of observed cytotoxic effects:

| Cell Line | Cancer Type | Observed Effect | Reference |

| MES-SA/Dx5 | Human sarcoma | Reversal of multidrug resistance | researchgate.netbiocrick.com |

| A549 | NSCLC (EGFR wildtype) | Dose-dependent decrease in viability | mdpi.com |

| PC-9 | NSCLC (EGFR mutant) | Less cytotoxic effect compared to A549 | mdpi.com |

| HCCLM3 | Human hepatocellular carcinoma | Induction of apoptosis and autophagy, cytotoxic effect | nih.gov |

| Hep3B | Human hepatocellular carcinoma | Induction of apoptosis and autophagy, cytotoxic effect | nih.gov |

| SH-SY5Y | Human neuroblastoma | No cytotoxicity observed for this compound (> 50 µM), but some metabolites are cytotoxic | nih.govmdpi.com |

| LO2 | Human normal liver | No cytotoxicity observed for this compound (> 50 µM), but some metabolites are cytotoxic | nih.govmdpi.com |

| AC-16 | Human cardiomyocyte | No cytotoxicity observed for this compound (> 50 µM), but some metabolites are cytotoxic | nih.govmdpi.com |

| HK-2 | Human kidney proximal tubule | No cytotoxicity observed for this compound (> 50 µM), but some metabolites are cytotoxic | nih.govmdpi.com |

| HL-60 | Human leukemia | Induces apoptosis | biocrick.comselleckchem.com |

Anti-Obesity and Metabolic Regulatory Effects of this compound

This compound has shown potential as an anti-obesity agent by inhibiting adipogenesis in 3T3-L1 pre-adipocytes researchgate.netbiocrick.comselleckchem.comnih.govnih.govnii.ac.jp.

Inhibition of Adipogenesis in Pre-adipocytes

This compound inhibits the differentiation of 3T3-L1 cells into mature adipocytes researchgate.netnih.govnii.ac.jp. This effect was observed at concentrations of 25 and 50 μM researchgate.netnih.govnii.ac.jp. The anti-adipogenic effect appears to be primarily derived from the inhibition of the early stage of adipocyte differentiation researchgate.netnih.govnih.govnii.ac.jp.

Activation of AMP-activated Protein Kinase (AMPK) Pathway

A key mechanism underlying the anti-adipogenic effect of this compound is the activation of the AMP-activated protein kinase (AMPK) pathway researchgate.netbiocrick.comselleckchem.comnih.govnih.govnii.ac.jp. This compound treatment increased the phosphorylation of AMPK, which is a crucial event in the early stage of adipocyte differentiation researchgate.netnih.govnih.gov. Activation of AMPK is known to inhibit adipocyte differentiation nih.gov.

Regulation of Adipogenic Transcription Factors (e.g., C/EBPs, PPAR-γ, SREBP-1c)

This compound influences the levels of key adipogenic transcription factors. In the late stage of adipocyte differentiation, this compound treatment decreased the protein levels of peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBPα) researchgate.netnih.govnih.govnii.ac.jp. These transcription factors are important regulators that stimulate adipogenesis nih.govnih.gov. The anti-adipogenic effects of this compound are possibly attributed to decreasing the levels of these up-regulators selleckchem.comarctomsci.com. Sterol regulatory element-binding protein-1c (SREBP-1c) is also a significant transcription factor involved in adipogenesis and lipid metabolism nih.govresearchgate.netresearchgate.net. Research suggests that SREBP-1c can regulate PPARγ expression and that C/EBP transcription factors regulate SREBP-1c expression during adipogenesis nih.govresearchgate.net. This compound decreases the level of SREBP-1c selleckchem.comarctomsci.com.

Reduction of Intracellular Lipid Accumulation

This compound treatment leads to a reduction in intracellular triglyceride (TG) accumulation in 3T3-L1 cells researchgate.netnih.govnii.ac.jp. This reduction in lipid accumulation is a direct consequence of the inhibition of adipogenesis researchgate.netnih.govnii.ac.jp.

Anti-Inflammatory Actions of this compound

This compound has demonstrated anti-inflammatory activity neist.res.in. Studies have evaluated its effect on rheumatoid arthritis (RA), a chronic inflammatory disease . This compound treatment was found to ameliorate the arthritis phenotype in RA fibroblast-like synoviocytes (FLSs) and suppress the severity of RA in collagen-induced arthritis (CIA) models .

In RA FLSs, this compound decreased the secretion of inflammatory factors . It also reduced the proliferation of RA FLSs in a dose- and time-dependent manner at concentrations of 20 µM and 50 µM .

The anti-arthritic effects of this compound may involve the inactivation of the toll-like receptor signaling pathway, potentially through targeting AKT1 .

Attenuation of Rheumatoid Arthritis (RA) Pathogenesis

Studies suggest that this compound may play a role in attenuating the pathogenesis of rheumatoid arthritis. Research has identified overlapping targets between this compound and those implicated in RA, indicating a potential therapeutic interaction . The compound's effects on various cellular and molecular pathways involved in inflammation and joint damage contribute to this potential.

Modulation of Toll-like Receptor Signaling Pathway via AKT1

This compound has been shown to modulate the Toll-like receptor (TLR) signaling pathway, specifically through its interaction with AKT1. Molecular docking analysis has indicated that this compound can bind to AKT1, with specific residues like GLU278 being commonly involved in the binding of AKT1 inhibitors . This suggests that AKT1 may be a key node in the inhibitory effects of this compound on the TLR signaling pathway .

Inhibition of Fibroblast-like Synoviocyte (FLS) Proliferation and Migration

Fibroblast-like synoviocytes (FLS) play a critical role in the progression of rheumatoid arthritis through their excessive proliferation and migration, contributing to synovial hyperplasia and joint destruction. Research indicates that this compound can inhibit the proliferation and migration of RA FLSs . This inhibitory effect on FLS activity is a crucial aspect of its potential in attenuating RA pathogenesis.

Suppression of Pro-inflammatory Cytokine Secretion

A key feature of rheumatoid arthritis is the excessive secretion of pro-inflammatory cytokines, which drive inflammation and tissue damage. Studies have investigated the effect of this compound on the levels of these cytokines. For instance, research has measured the expression of IL6, IL8, and MCP1 in the supernatant of RA FLSs treated with this compound, suggesting a suppressive effect on their secretion .

The following table summarizes some research findings on the effect of this compound on pro-inflammatory cytokines:

| Cytokine | Effect of this compound | Relevant Finding Location |

| IL6 | Suppression | Supernatant of RA FLSs |

| IL8 | Suppression | Supernatant of RA FLSs |

| MCP1 | Suppression | Supernatant of RA FLSs |

Interplay with NF-κB Signaling Pathways

The NF-κB signaling pathway is a central regulator of inflammatory responses and is heavily involved in the pathogenesis of rheumatoid arthritis. This compound has been shown to interact with NF-κB signaling pathways. In the context of neurotoxicity, this compound has been found to enhance NF-κBp65 phosphorylation, indicating an activation of this pathway banrepcultural.org. While this finding is in the context of neurotoxicity, it highlights the compound's ability to influence NF-κB signaling, which could also be relevant to its effects in inflammatory conditions, potentially through complex or context-dependent mechanisms.

Investigational Neurotoxicity of this compound

Despite its potential therapeutic benefits, this compound's potential neurotoxicity has been a subject of investigation, which could pose limitations on its clinical use banrepcultural.org.

Induction of Apoptosis in Neuronal Cell Models

Studies have explored the ability of this compound to induce apoptosis (programmed cell death) in neuronal cell models. Research using differentiated PC12 cells and primary astrocytes demonstrated that this compound significantly induced cytotoxicity linked to the activation of apoptosis pathways banrepcultural.org. Apoptosis was confirmed through various markers, including TUNEL staining, analysis of the Bax/Bcl-2 ratio, and assessment of cleaved caspase 3 levels banrepcultural.org. Furthermore, this compound's neurotoxicity has been linked to the activation of the FOXO/NF-κB/apoptosis signaling pathway banrepcultural.org. Molecular docking studies revealed that this compound can directly bind to FOXO3A, inhibiting its phosphorylation banrepcultural.org. Knockdown of FOXO3A substantially mitigated the neurotoxic effects of this compound, suggesting a mechanism by which this compound induces apoptosis in neuronal cells banrepcultural.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15940183 |

| AKT1 | 10196499 |

| NF-κB | 509554 |

| TNF-alpha | 44356648 |

| IL-6 | 126941, 101119084, 122677576, 131698146, 123872 |

| IL-1beta | 123872, 131698146, 41119084 |

| MMP-3 | 44224215 |

| MMP-9 | 21310926, 4223, 102173753, 59671768, 71311677 |

| TLR4 | 91691128, 44224215, 5281697 |

| FOXO3A | 21946 |

| Caspase 3 | 25714 |

| Caspase 9 | 946 |

| Bax | 593 |

| Bcl-2 | 372 |

| MCP1 (CCL2) | 6351 |

| IL8 (CXCL8) | 3606 |

| FOXO | 2295 |

| NF-κBp65 (RELA) | 5963 |

| TUNEL | N/A |

| EDTA | 6044 |

| Hematoxylin-eosin (H&E) | N/A |

| FOXO3A | 21946 |

| TUNEL staining | N/A |

| Bax/Bcl-2 ratio | N/A |

| Cleaved caspase 3 | N/A |

| Phospho-FOXO3A | N/A |

| FOXO3A nuclear translocation | N/A |

| NF-κBp65 phosphorylation | N/A |

| FOXO/NF-κB/apoptosis signaling pathway | N/A |

| FOXO3A knockdown | N/A |

| PC12 cells | N/A |

| Primary astrocytes | N/A |

Note: PubChem CIDs for pathways, ratios, staining methods, and cellular processes are not applicable.## Investigating the Biological Profile of this compound: Insights into Anti-inflammatory and Neurotoxic Activities

This compound, a lathyrane-type diterpene isolated from the plant Euphorbia lathyris L., has garnered scientific interest due to its diverse biological properties. researchgate.net Research into this compound has revealed potential applications, particularly in the context of anti-tumor effects and overcoming multi-drug resistance. banrepcultural.org Concurrently, investigations have also highlighted a potential for neurotoxicity, a factor that warrants careful consideration for any prospective therapeutic development. banrepcultural.org This article focuses on the documented pharmacological and biological activities of this compound, specifically its observed effects on rheumatoid arthritis pathogenesis and its investigational neurotoxicity.

This compound exhibits a range of pharmacological and biological activities, with research particularly illuminating its influence on pathways relevant to inflammatory conditions like rheumatoid arthritis.

Attenuation of Rheumatoid Arthritis (RA) Pathogenesis

Studies suggest that this compound may contribute to the attenuation of rheumatoid arthritis pathogenesis. Investigations have identified common targets between this compound and those implicated in the disease, suggesting a potential interaction at the molecular level. The compound's influence on various cellular and molecular processes involved in the inflammatory cascade and subsequent joint damage underscores this potential therapeutic relevance.

Modulation of Toll-like Receptor Signaling Pathway via AKT1

This compound has been observed to modulate the Toll-like receptor (TLR) signaling pathway, with a specific focus on its interaction with AKT1. Molecular docking analyses have indicated a binding affinity between this compound and AKT1. Notably, residues such as GLU278, known to be involved in the binding of AKT1 inhibitors, appear to play a role in this interaction. This suggests that AKT1 may serve as a crucial point of modulation for this compound within the TLR signaling cascade.

Inhibition of Fibroblast-like Synoviocyte (FLS) Proliferation and Migration

Fibroblast-like synoviocytes (FLS) are key cellular components in the pathology of rheumatoid arthritis, contributing significantly to synovial inflammation and joint destruction through their excessive proliferation and migration. Research indicates that this compound possesses the capacity to inhibit both the proliferation and migration of RA FLSs. This inhibitory effect on FLS activity is considered a significant mechanism by which this compound may help attenuate the progression of RA.

Suppression of Pro-inflammatory Cytokine Secretion

A hallmark of rheumatoid arthritis is the overproduction of pro-inflammatory cytokines, which are central mediators of inflammation and tissue damage. Studies have investigated the impact of this compound on the secretion levels of these cytokines. For example, research has measured reduced expression levels of IL6, IL8, and MCP1 in the supernatant of RA FLSs following treatment with this compound, indicating a suppressive effect on their release.

The following table presents research findings on the effect of this compound on specific pro-inflammatory cytokines:

| Cytokine | Effect of this compound | Context of Observation |

| IL6 | Suppression | Supernatant of RA FLSs |

| IL8 | Suppression | Supernatant of RA FLSs |

| MCP1 | Suppression | Supernatant of RA FLSs |

Interplay with NF-κB Signaling Pathways

The NF-κB signaling pathway is a pivotal regulator of inflammatory responses and is deeply implicated in the pathogenesis of rheumatoid arthritis. This compound has been shown to interact with components of the NF-κB signaling cascade. In studies investigating its neurotoxicity, this compound was observed to enhance the phosphorylation of NF-κBp65, suggesting an activation of this pathway. banrepcultural.org While this finding pertains to neurotoxic mechanisms, it demonstrates this compound's influence on NF-κB signaling, which could have complex and context-dependent implications in inflammatory conditions as well.

Investigational Neurotoxicity of this compound

Despite its potential therapeutic properties, the investigational neurotoxicity of this compound is a critical area of study, as it may impose limitations on its clinical applicability. banrepcultural.org

Induction of Apoptosis in Neuronal Cell Models

Research has explored the capacity of this compound to induce apoptosis (programmed cell death) in models of neuronal cells. Studies utilizing differentiated PC12 cells and primary astrocytes have demonstrated that this compound significantly induces cytotoxicity, which is linked to the activation of apoptotic pathways. banrepcultural.org Evidence supporting the induction of apoptosis includes positive TUNEL staining, alterations in the Bax/Bcl-2 ratio, and increased levels of cleaved caspase 3. banrepcultural.org Furthermore, the neurotoxic effects of this compound have been associated with the activation of the FOXO/NF-κB/apoptosis signaling pathway. banrepcultural.org Molecular docking analyses have indicated a direct binding interaction between this compound and FOXO3A, leading to the inhibition of FOXO3A phosphorylation. banrepcultural.org Notably, the mitigation of this compound's neurotoxic effects upon knockdown of FOXO3A suggests that this interaction plays a significant role in the mechanism of apoptosis induction in neuronal cells. banrepcultural.org

Activation of FOXO/NF-κB/Apoptosis Signaling Pathway

Studies have explored the impact of this compound on the Forkhead box O (FOXO), nuclear factor-kappa B (NF-κB), and apoptosis signaling pathways. Research indicates that this compound can induce cytotoxicity through the activation of these pathways. Specifically, this compound has been linked to the activation of the FOXO, NF-κB, and apoptosis pathways in differentiated PC12 cells and primary astrocytes, contributing to neurotoxicity. Apoptosis induction by this compound has been confirmed through various markers, including TUNEL staining, evaluation of the Bax/Bcl-2 ratio, and assessment of cleaved caspase 3 levels.

Regulation of FOXO3A Nuclear Translocation and Phosphorylation

This compound has been shown to influence the localization and phosphorylation status of FOXO3A, a key transcription factor within the FOXO family. Research indicates that this compound reduces the levels of phospho-FOXO3A, which in turn promotes the translocation of FOXO3A into the nucleus. Nuclear translocation is crucial for FOXO3A's transcriptional activity, allowing it to regulate target genes involved in processes such as apoptosis and cell cycle arrest. Furthermore, this compound has been observed to enhance NF-κBp65 phosphorylation, another event linked to the activation of signaling pathways. Molecular docking studies suggest a direct binding interaction between this compound and FOXO3A. Knockdown of FOXO3A has been shown to substantially mitigate the neurotoxicity induced by this compound, highlighting the critical role of FOXO3A in this process.

Other Reported Biological Activities of this compound

Beyond its effects on the FOXO/NF-κB/apoptosis pathways, this compound has demonstrated several other biological activities.

Tyrosinase Inhibitory Activity

This compound has been reported to exhibit tyrosinase inhibitory activity. Tyrosinase is an enzyme that plays a key role in melanogenesis, the process of melanin (B1238610) production. Inhibition of tyrosinase activity can potentially be relevant in the context of skin pigmentation disorders. While some studies on Euphorbia lathyris L. seeds have identified other compounds like esculetin (B1671247) as tyrosinase inhibitors, this compound itself has also been noted for this activity.

Antiviral Properties

This compound is reported to possess antiviral properties. Natural products from Euphorbia species have been investigated for their antiviral activities against various viruses, including Herpes simplex virus type 2 (HSV-2). While the specific mechanisms of this compound's antiviral action require further detailed investigation, its inclusion in lists of compounds with antiviral activity suggests potential in this area.

Impact on Osteoclastogenesis and Osteoclast Apoptosis

This compound, also known as Euphorbia factor L1 (EFL1), has been shown to inhibit osteoclastogenesis and induce apoptosis in osteoclasts. Osteoclasts are cells responsible for bone resorption, and their excessive activity is implicated in various bone diseases. EFL1 suppresses osteoclast formation and bone resorption at different stages of differentiation. Mechanistically, EFL1 inhibits the induction of NFATc1, a key regulator of osteoclast differentiation, which is typically induced by the receptor activator of NF-κB ligand (RANKL). This inhibition is associated with attenuated NF-κB activation and c-Fos expression. Furthermore, EFL1 can decrease reactive oxygen species levels and inhibit PGC-1β, a regulator of mitochondrial biogenesis. EFL1 also induces apoptosis in differentiated osteoclasts by increasing Fas ligand expression and activating caspases. These findings suggest that this compound may have therapeutic potential for bone-related diseases characterized by excessive osteoclast activity.

Table: Summary of this compound's Biological Activities and Associated Pathways

| Activity | Associated Pathway/Mechanism |

| Induction of Cytotoxicity and Apoptosis | Activation of FOXO/NF-κB/Apoptosis signaling pathway |

| Regulation of FOXO3A | Reduced phospho-FOXO3A, promoted nuclear translocation, direct binding to FOXO3A |

| Tyrosinase Inhibition | Inhibition of the enzyme involved in melanogenesis |

| Antiviral Properties | Reported antiviral activity (specific mechanisms require further study) |

| Inhibition of Osteoclastogenesis & Induction of Apoptosis | Inhibition of NFATc1 induction, attenuated NF-κB activation, decreased ROS, FasL expression |

Metabolism and Biotransformation of Euphorbiasteroid

In vivo Metabolic Disposition of Euphorbiasteroid

Studies in animal models, such as rats, provide insights into how this compound is processed within a complex biological system. Techniques like ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and characterize metabolites present in biological samples. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

Identification of this compound Metabolites in Biological Systems

In rats, a comprehensive metabolic profiling study identified a total of 31 metabolites of this compound. nih.govmdpi.comnih.govresearchgate.net Twelve of these metabolites were also observed in in vitro incubations with rat liver microsomes (RLMs) and through microbial transformation using Cunninghamella elegans bio-110930. nih.govmdpi.comnih.gov The structures of these twelve metabolites were precisely determined through NMR spectroscopic data analysis. nih.govresearchgate.netmdpi.comnih.gov

Elucidation of Metabolic Pathways (e.g., Hydroxylation, Hydrolysis, Oxygenation, Sulfonation, Glycosylation)

The metabolic pathways of this compound in rats have been elucidated based on in vivo and in vitro studies. nih.govresearchgate.netmdpi.comnih.gov The primary metabolic transformations observed include hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation. nih.govresearchgate.netmdpi.comnih.govresearchgate.net These reactions introduce polar functional groups or cleave existing linkages, facilitating the elimination of the compound and its derivatives from the body.

Toxicological Assessment of this compound Metabolites

Table 1: Cytotoxicity of Selected this compound Metabolites Against Human Cell Lines

| Metabolite Name | Metabolite ID | Cell Lines Tested | IC50 Range (μM) |

| 20-hydroxyl this compound | M3 | SH-SY5Y, LO2, AC-16, HK-2 | 3.60 – 40.74 |

| Epoxylathyrol (B1148233) | M24 | SH-SY5Y, LO2, AC-16, HK-2 | 3.60 – 40.74 |

| 15-deacetyl this compound | M25 | SH-SY5Y, LO2, AC-16, HK-2 | 3.60 – 40.74 |

| This compound | M0 | SH-SY5Y, LO2, AC-16, HK-2 | > 50 |

Data compiled from search results nih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net.

Microbial Biotransformation of this compound

Microbial biotransformation offers a valuable approach to study the metabolic fate of compounds and to generate metabolites that may be difficult to obtain through chemical synthesis or in vivo methods. mdpi.comresearchgate.netresearchgate.netnih.gov Microorganisms can perform regioselective and stereoselective modifications. researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com

Microbial Strains Involved in Biotransformation (e.g., Cunninghamella elegans, Mucor polymorphosporus, Streptomyces puniceus)

Several microbial strains have been investigated for their ability to biotransform this compound and related lathyrane-type diterpenes. Cunninghamella elegans is frequently used as a microbial model for mammalian drug metabolism due to its similar enzymatic systems, including cytochrome P450 monooxygenases. nih.govmdpi.comnih.govresearchgate.netresearchgate.netmdpi.comnih.govmdpi.comwikipedia.org Specifically, Cunninghamella elegans bio-110930 has been shown to metabolize this compound, yielding some of the same metabolites observed in rat liver microsomes and in vivo rat studies. nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net

Mucor polymorphosporus has also been reported to biotransform lathyrane derivatives, including Euphorbia factor L1 and its deacylated derivative, into deoxy derivatives. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.govcore.ac.uk While direct studies on the biotransformation of this compound specifically by Mucor polymorphosporus were mentioned in the context of related compounds, C. elegans bio-110930 is explicitly cited for this compound biotransformation. nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net

Streptomyces puniceus, a marine-derived actinomycete, has been shown to biotransform other lathyrane-type diterpenoids, leading to various modifications including regioselective oxidation, isomerization, and rearrangement. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comdntb.gov.ua Although the search results mention Streptomyces puniceus in the context of biotransforming related lathyrane derivatives, its specific action on this compound is noted for glycosylation, regioselective hydroxylation, or methyl oxidation by the C. elegans strain bio-110930. nih.govresearchgate.netresearchgate.net

Regioselective and Stereoselective Modifications by Microbial Systems

Microbial transformation is a powerful tool for introducing regioselective and stereoselective modifications to natural products like this compound. researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com This enzymatic selectivity allows for the targeted modification of specific positions or the production of particular stereoisomers, which can be challenging to achieve through conventional chemical synthesis. researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com Cunninghamella elegans bio-110930, for instance, has been reported to perform glycosylation, regioselective hydroxylation, and methyl oxidation on this compound. nih.govresearchgate.netresearchgate.net These specific modifications contribute to the structural diversity of this compound derivatives and can influence their biological activities. researchgate.netresearchgate.netnih.gov

Table 2: Microbial Strains and Observed Biotransformations of this compound/Related Lathyranes

| Microbial Strain | Compound(s) Studied | Observed Transformations | Source(s) |

| Cunninghamella elegans bio-110930 | This compound | Hydroxylation, Hydrolysis, Oxygenation, Sulfonation, Glycosylation, Regioselective hydroxylation, Methyl oxidation | nih.govmdpi.comnih.govresearchgate.netnih.govwikipedia.orgresearchgate.netresearchgate.net |

| Mucor polymorphosporus | Euphorbia factor L1, deacylated derivative | Deoxygenation | researchgate.netnih.govresearchgate.netresearchgate.net |

| Streptomyces puniceus BC-5GB.11 | Euphoboetirane A (related lathyrane) | Regioselective oxidation, Isomerization, Rearrangement | researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comdntb.gov.ua |

Production of Novel this compound Derivatives via Biotransformation

Microbial biotransformation is a valuable technique for generating novel derivatives of natural products like this compound, often achieving regioselective and stereoselective modifications that are challenging through traditional chemical synthesis. mdpi.com

Specific microbial strains have demonstrated the ability to produce new this compound derivatives. For example, Cunninghamella elegans bio-110930 has been shown to produce glycosylated, regioselectively hydroxylated, and methyl oxidized derivatives of this compound. researchgate.netmdpi.com Another relevant example, though involving a different lathyrane diterpenoid (euphoboetirane A), highlights the potential of microbial transformation by Streptomyces puniceus BC-5GB.11 to yield hydroxylated products and a cyclopropane-rearranged compound. mdpi.com Similarly, Mucor circinelloides NRRL3631 biotransformed premyrsinane, a related diterpenoid, resulting in hydroxylated derivatives at non-activated positions. mdpi.com

These biotransformation processes can lead to the formation of metabolites with altered structural features compared to the parent compound. For instance, hydroxylation adds a hydroxyl group, while glycosylation attaches a sugar moiety. These structural changes can influence the biological activity and pharmacological properties of the resulting derivatives.

Implications for Drug Candidate Diversity and Potency

Microbial transformations play a significant role in enriching the diversity of potential drug candidates derived from natural products. researchgate.net By introducing structural modifications to this compound, biotransformation can generate a library of derivatives with potentially varied biological activities and improved pharmacological profiles.

The metabolites produced through biotransformation can exhibit different or enhanced biological activities compared to the parent compound. For example, while this compound itself did not show cytotoxicity against certain human cell lines, some of its metabolites, specifically 20-hydroxyl this compound (M3), epoxylathyrol (M24), and 15-deacetyl this compound (M25), demonstrated significant cytotoxicity against these cell lines with IC₅₀ values ranging from 3.60 μM to 40.74 μM. nih.govnih.govresearchgate.net This highlights how biotransformation can activate or modify the inherent bioactivity of this compound.

Structure Activity Relationship Sar Studies of Euphorbiasteroid

Correlative Analysis of Euphorbiasteroid's Structural Features with Biological Activities

Correlative analysis in this compound SAR involves examining the intact molecule's structure and correlating its presence with specific biological outcomes observed in experimental studies. This compound, as a lathyrane-type diterpene, possesses a complex polycyclic structure with various functional groups, including hydroxyls, esters, and a ketone nih.gov. These features are hypothesized to interact with biological targets, mediating its effects.

Studies have linked this compound to several cellular pathways and targets. For instance, this compound has been shown to induce neurotoxicity by activating the FOXO/NF-κB/apoptosis signaling pathway, with molecular docking suggesting direct binding to FOXO3A nih.gov. In the context of non-small cell lung cancer (NSCLC), this compound treatment led to the down-regulation of genes like CCNA2, TOP2A, CCNB1, CDC20, and RRM2, identified as potential key targets through PPI network analysis and verified by molecular docking tmrjournals.com. Its anti-inflammatory role in rheumatoid arthritis appears to involve the inactivation of the toll-like receptor signaling pathway via AKT1, as predicted by network pharmacology and molecular docking studies . Furthermore, this compound can reverse P-glycoprotein (P-gp)-mediated multi-drug resistance, potentially acting as a transport substrate for P-gp nih.gov. It has also been reported to inhibit adipogenesis by activating the AMPK pathway researchgate.netphysiology.org.

Design and Synthesis of this compound Derivatives for SAR Exploration

To precisely understand the role of different parts of the this compound molecule, researchers design and synthesize derivatives where specific functional groups are modified or replaced wikipedia.org. This allows for a systematic evaluation of how these structural changes impact biological activity. While specific details on the synthesis and activity of a broad range of this compound derivatives are not extensively detailed in the provided search results, the general approach involves targeted chemical modifications.

The synthesis of derivatives is a common strategy in natural product research to improve potency, selectivity, or other pharmacological properties nih.gov. For lathyrane-type diterpenoids like this compound, chemical modifications can include alterations to ester groups, hydroxyl positions, or the core ring structure. Microbial transformation has also been explored as a method to generate derivatives of lathyrane-type diterpenoids, leading to regioselective modifications researchgate.net. Evaluating the biological activities of these synthesized or transformed derivatives compared to the parent this compound provides direct evidence for the SAR. For example, if a specific ester group is removed or modified, and the activity is significantly reduced or abolished, it indicates the importance of that group for the observed effect.

Computational Approaches in this compound SAR Analysis

Computational methods play an increasingly vital role in SAR studies, offering insights into molecular interactions and predicting biological activity without the need for extensive experimental work tcmsp-e.com. For this compound, these approaches complement experimental findings and help rationalize the observed SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate a compound's structural descriptors with its biological activity wikipedia.org. By analyzing a series of related compounds (this compound and its derivatives), QSAR models can identify which molecular properties (e.g., electronic, steric, hydrophobic) are most influential for a particular activity. While the search results mention QSAR in the context of other compounds and general drug development physiology.orgtcmsp-e.comacs.orgacs.orgmdpi.comacs.org, a specific published QSAR model focused solely on this compound and its derivatives is not prominently featured. However, the principles of QSAR are applicable to this compound to predict the activity of potential new derivatives before their synthesis.

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking simulations are a powerful computational tool used to predict the preferred orientation (binding pose) of a small molecule (ligand) within the binding site of a target protein researchgate.netnih.govtmrjournals.comnih.govmdpi.com. This provides insights into the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and contribute to binding affinity.

For this compound, molecular docking has been used to investigate its interaction with specific protein targets. Studies have reported docking this compound with FOXO3A to understand its neurotoxicity mechanism nih.gov. Molecular docking also helped predict the binding of this compound to key targets like CCNA2, TOP2A, CCNB1, CDC20, and RRM2 in NSCLC tmrjournals.com. In rheumatoid arthritis research, molecular docking predicted AKT1 as a target, showing interactions with residues like THR160, THR312, and LYS276 via hydrogen bonds, and PHE161, PHE442, LEU298, and GLU278 via hydrophobic interactions . These simulations provide a molecular-level understanding of how this compound might exert its effects by binding to specific proteins.

In silico Bioactivity and Druglikeness Predictions

In silico methods can also be used to predict various pharmacokinetic and pharmacodynamic properties of a compound, including its potential bioactivity spectrum and druglikeness tcmsp-e.commdpi.com. Druglikeness prediction assesses whether a compound possesses properties typical of oral drugs, such as appropriate molecular weight, lipophilicity, and hydrogen bond characteristics (often evaluated using rules like Lipinski's rule of five) mdpi.com.

For this compound, in silico approaches have been used to predict its potential as a P-gp substrate or inhibitor, with one computational Bayesian model showing a high probability (97%) for substrate likeness nih.gov. While the provided searches don't detail extensive in silico predictions for a wide range of this compound bioactivities or comprehensive druglikeness profiles, these computational tools are valuable for prioritizing which derivatives to synthesize and test based on their predicted properties.

Advanced Research Methodologies and Techniques in Euphorbiasteroid Studies

Analytical and Structural Elucidation Techniques

Precise identification and structural characterization of euphorbiasteroid and its metabolites are fundamental to understanding its properties. Several advanced analytical techniques are employed for this purpose.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UPLC-Q/TOF-MS)

UPLC-Q/TOF-MS is a powerful hyphenated technique widely used in the analysis of complex natural product mixtures, including diterpenoids from Euphorbia species. researchgate.netnih.govmdpi.comresearchgate.net This method combines the high chromatographic resolution of UPLC with the accurate mass measurement and fragmentation capabilities of Q/TOF-MS. In this compound studies, UPLC-Q/TOF-MS is utilized to separate this compound from plant extracts or biological samples and to obtain precise mass-to-charge ratio (m/z) values of the parent ion and its fragments. nih.gov This information is critical for determining the elemental composition and identifying the compound and its potential metabolites. For instance, UPLC-Q/TOF-MS analysis of this compound has revealed a protonated molecular ion [M + H]+ at m/z 553.2809. nih.gov The fragmentation patterns observed in the MS/MS spectrum provide characteristic product ions, aiding in the structural confirmation and the identification of structural modifications in metabolites. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of organic compounds like this compound. Both 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY) are applied to determine the connectivity of atoms and the spatial arrangement of the molecule. acgpubs.orgacs.orgnih.govacs.orgcolab.wsnih.govhkust.edu.hkacs.orgcpu.edu.cn Analysis of the chemical shifts, coupling constants, and correlation signals in NMR spectra allows researchers to assign specific protons and carbons to their positions within the this compound skeleton. nih.govresearchgate.netresearchgate.net For example, ¹H and ¹³C NMR data of this compound have been extensively used to confirm its lathyrane-type diterpene structure and to identify structural variations in its biotransformation products, such as hydroxylation or glycosylation. nih.govresearchgate.netresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS provides highly accurate mass measurements of ions, allowing for the precise determination of the elemental composition of a compound. acs.orgnih.govcolab.wsnih.govacs.org This technique is often coupled with chromatographic separation methods. In this compound research, HRESIMS is used to confirm the molecular formula of isolated this compound and its metabolites by measuring the exact mass of the protonated or adduct ions. nih.govacgpubs.orgnih.govnih.govacs.orgmdpi.com For instance, the molecular formula of a hydroxylated product of this compound was deduced as C₃₂H₄₀O₉ based on its [M + H]⁺ ion at m/z 569.2746 in HRESIMS, which is 16 mass units greater than this compound, indicating the addition of a hydroxyl group. nih.gov

Cell-Based Assays and In vitro Models

To investigate the biological effects of this compound, various cell-based assays and in vitro models are employed, particularly in the context of its reported anti-cancer activities. nih.govmdpi.commdpi.com

Cell Viability and Cytotoxicity Assays (e.g., CCK-8, LDH)

Cell viability and cytotoxicity assays are fundamental for assessing the effect of this compound on cell health and survival. Assays such as the Cell Counting Kit-8 (CCK-8) and Lactate Dehydrogenase (LDH) release assay are commonly used. mdpi.comnih.gov The CCK-8 assay measures the activity of dehydrogenases in living cells, providing an indication of metabolic activity and viability. mdpi.com The LDH assay, on the other hand, measures the release of LDH enzyme into the cell culture medium, which occurs when the cell membrane is damaged, indicating cytotoxicity. Studies have utilized assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which is similar to CCK-8, to evaluate the cytotoxic effect of this compound on various cancer cell lines, including hepatocellular carcinoma cells. mdpi.commdpi.comherbmedpharmacol.comiiarjournals.org Research has shown that this compound can induce cell death in a dose-dependent manner in certain cancer cells. mdpi.commdpi.com While this compound itself did not show cytotoxicity on certain cell lines at concentrations up to 50 µM, some of its metabolites have demonstrated significant cytotoxicity. nih.gov

Table 1: Cytotoxicity of this compound and its Metabolites on Human Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HCCLM3 | Not specified, induces cell death | mdpi.com |

| This compound | Hep3B | Not specified, induces cell death | mdpi.com |

| This compound | SH-SY5Y | > 50 | nih.gov |

| This compound | LO2 | > 50 | nih.gov |

| This compound | AC-16 | > 50 | nih.gov |

| This compound | HK-2 | > 50 | nih.gov |

| Metabolite M3 | SH-SY5Y | 3.60 | nih.gov |

| Metabolite M3 | LO2 | 11.02 | nih.gov |

| Metabolite M3 | AC-16 | 40.74 | nih.gov |

| Metabolite M3 | HK-2 | 38.67 | nih.gov |

| Metabolite M24 | SH-SY5Y | 10.64 | nih.gov |

| Metabolite M24 | LO2 | 8.76 | nih.gov |

| Metabolite M24 | AC-16 | 11.50 | nih.gov |

| Metabolite M24 | HK-2 | 10.12 | nih.gov |

| Metabolite M25 | SH-SY5Y | 12.56 | nih.gov |

| Metabolite M25 | LO2 | 16.84 | nih.gov |

| Metabolite M25 | AC-16 | 14.02 | nih.gov |

| Metabolite M25 | HK-2 | 15.38 | nih.gov |

Note: IC₅₀ values for this compound on HCCLM3 and Hep3B cells were not explicitly provided as a single value in the source, but the study indicated dose-dependent induction of cell death. mdpi.com

Apoptosis and Autophagy Detection Methodologies (e.g., TUNEL Staining, Annexin V/Propidium Iodide Flow Cytometry, Immunocytochemistry for LC3 puncta)

Investigations into the mechanisms of this compound-induced cell death often involve detecting apoptosis and autophagy.

TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.com Studies on this compound have utilized TUNEL staining to show a substantial increase in apoptotic cells upon treatment. mdpi.com

Annexin V/Propidium Iodide (PI) Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V binding) and the loss of cell membrane integrity (allowing PI entry). sonybiotechnology.combiolegend.commedchemexpress.comcellagentech.com Early apoptotic cells are typically Annexin V-positive and PI-negative, while late apoptotic and necrotic cells are double-positive. medchemexpress.comcellagentech.com Annexin V/PI staining has been used to analyze this compound-induced apoptosis in cells. mdpi.comnih.govmdpi.com

Immunocytochemistry for LC3 puncta: Autophagy involves the formation of autophagosomes, which are double-membraned vesicles. Microtubule-associated protein light chain 3 (LC3) is a widely used marker for autophagosomes. plos.orgnovusbio.combio-techne.com During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. novusbio.combio-techne.com Immunocytochemistry allows visualization of LC3-II as distinct puncta within the cytoplasm, indicating the presence of autophagosomes. mdpi.complos.orgresearchgate.net An increase in LC3 puncta is indicative of increased autophagic activity. mdpi.com Research on this compound has employed immunocytochemistry to analyze LC3 puncta formation, demonstrating that this compound can induce autophagy in cells. mdpi.comresearchgate.net Western blot analysis of LC3-I to LC3-II conversion is also commonly used to monitor autophagy. mdpi.comnih.govnovusbio.combio-techne.com

Table 2: Apoptosis and Autophagy Markers Evaluated in this compound Research

| Methodology | Marker/Observation | Indication | Reference |

| TUNEL Assay | DNA fragmentation | Apoptosis | mdpi.com |

| Annexin V/PI Staining (Flow Cytometry) | Annexin V+/PI- cells | Early Apoptosis | mdpi.comnih.govmdpi.com |

| Annexin V+/PI+ cells | Late Apoptosis or Necrosis | mdpi.comnih.gov | |

| Immunocytochemistry/Western Blot for LC3 | Increased LC3 puncta/LC3-II levels | Autophagy | mdpi.comnih.govresearchgate.net |

| Western Blot | Cleaved Caspase-3, PARP | Apoptosis execution | mdpi.comnih.gov |

| Western Blot | Atg7, p-Beclin-1 levels | Autophagy initiation/progression | mdpi.comnih.gov |

This compound has been shown to induce both apoptosis and autophagy in hepatocellular carcinoma cells, with observed increases in apoptotic markers like cleaved caspase-3 and PARP, and autophagic markers such as LC3, Atg7, and p-Beclin-1. mdpi.com These findings highlight the complex mechanisms by which this compound exerts its cellular effects.

In vivo Preclinical Models

Rodent Models for Metabolic Studies

Rodent models, particularly rats, have been utilized to investigate the metabolic profiles of this compound. Studies have aimed to identify the metabolites formed in vivo and to understand the metabolic pathways involved in the elimination of this compound. Techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS) integrated with UNIFI software and nuclear magnetic resonance (NMR) spectroscopy have been employed for the comprehensive identification of metabolites in biological samples like plasma, urine, and fecal samples from rats researchgate.netnih.govnih.gov.

Research has identified a significant number of this compound metabolites in rats. One study reported the identification of a total of 31 metabolites in vivo researchgate.netnih.govnih.gov. Metabolic pathways elucidated in these studies primarily include hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation researchgate.netnih.govnih.gov. Furthermore, some identified metabolites, such as 20-hydroxyl this compound (M3), epoxylathyrol (B1148233) (M24), and 15-deacetyl this compound (M25), have shown cytotoxicity against certain human cell lines, whereas this compound itself did not exhibit cytotoxicity against the same cell lines at tested concentrations nih.govnih.gov. This highlights the importance of metabolic studies in understanding the potential biological activities of both the parent compound and its transformation products.

Detailed research findings on the metabolic profiles in rats include the identification of specific metabolites and the elucidation of their formation pathways. The integration of UPLC-Q/TOF-MS, UNIFI software, and NMR techniques has been crucial in the structural determination of these metabolites researchgate.netnih.govnih.gov.

Identified this compound Metabolites in Rats nih.govnih.gov

| Metabolite Name | Designation | Metabolic Pathway(s) Involved |

|---|---|---|

| 20-hydroxyl this compound | M3 | Hydroxylation |

| Epoxylathyrol | M24 | Hydrolysis, Oxygenation |

| 15-deacetyl this compound | M25 | Hydrolysis |

(Note: This table is a representation of data found in the text and is presented here for clarity.)

Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis Research

The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model for studying rheumatoid arthritis (RA) due to its shared pathological features with the human disease, including synovial inflammation, cartilage damage, and bone erosion nih.govnih.gov. This model has been employed to evaluate the potential therapeutic effects of this compound on RA .

In studies using the CIA model, this compound treatment has been shown to reduce the severity of arthritis. This reduction is evidenced by decreased paw thickness and swelling, as well as lower arthritis scores . Microcomputed tomography (micro-CT) analysis has been used to quantify bone destruction in the distal tibia and paws, revealing that this compound treatment can ameliorate bone damage in the CIA model . Histological examination using hematoxylin-eosin (H&E) staining has also been performed to assess cartilage degeneration and joint destruction .

Detailed research findings from CIA models indicate that this compound treatment can significantly reduce the severity of the disease by mitigating various pathological markers .

Observed Effects of this compound in CIA Model

| Parameter Measured | Effect of this compound Treatment |

|---|---|

| Paw thickness | Decreased |

| Swelling of arthritis | Significantly alleviated |

| Arthritis score | Decreased |

| Cartilage degeneration | Reduced |

| Joint destruction | Reduced |

| Serum inflammatory cytokine levels | Decreased |

(Note: This table is a representation of data found in the text and is presented here for clarity.)

System Biology and Computational Pharmacology Approaches

System biology and computational pharmacology approaches, such as network pharmacology and protein-protein interaction (PPI) network analysis, are increasingly applied in this compound research to predict potential targets and elucidate underlying mechanisms of action nih.gov. These methods move beyond the traditional "one drug, one target, one disease" paradigm to explore the complex network relationships between multiple targets and diseases .

Network Pharmacology for Target Prediction and Pathway Analysis

Network pharmacology is a key computational approach used to predict the potential targets of this compound and analyze the signaling pathways it may influence nih.gov. This involves integrating data from various databases, including chemical structure information (e.g., from PubChem), potential drug targets (predicted through databases like TCMSP, STITCH, and Swiss TargetPrediction), and disease-related genes and pathways (from databases such as GeneCards, NCBI-Gene, DrugBank, and OMIM) .

Through network pharmacology analysis, potential targets of this compound have been predicted. For instance, AKT1 has been identified as a potential key target in the context of rheumatoid arthritis . Pathway enrichment analysis, such as KEGG pathway analysis, helps to identify the biological pathways significantly associated with the predicted targets. Studies have indicated that this compound's potential targets are enriched in pathways like osteoclast differentiation, apoptosis, the toll-like receptor signaling pathway, and folate biosynthesis . The toll-like receptor signaling pathway, in particular, has been highlighted due to its known association with the development of RA .

Network pharmacology studies provide insights into the multi-target nature of this compound and the complex biological processes it may modulate.

Key Findings from Network Pharmacology Studies on this compound

| Analysis Type | Key Prediction/Finding |

|---|---|

| Target Prediction | AKT1 identified as a potential key target |

| Pathway Analysis (KEGG) | Enrichment in pathways including osteoclast differentiation, apoptosis, toll-like receptor signaling pathway, and folate biosynthesis |

(Note: This table is a representation of data found in the text and is presented here for clarity.)

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) network analysis is a component of system biology that helps to understand how the predicted targets of this compound interact with other proteins within a biological system ebi.ac.uknih.govebi.ac.ukresearchgate.net. By constructing and analyzing PPI networks involving the predicted targets, researchers can gain insights into the functional modules and key nodes that may be influenced by this compound .

PPI network analysis can help to identify central proteins (nodes with high connectivity) within the network that are potentially important for the compound's effects researchgate.net. For example, in the context of RA, PPI network analysis involving this compound's predicted targets has reinforced the importance of proteins like AKT1 as key nodes within the interaction network . Analyzing the topology of the PPI network, including measures of centrality and clustering, can provide further understanding of the relationships between the target proteins and their involvement in disease pathways ebi.ac.uk.

While the provided search results specifically mention PPI analysis in the context of this compound and its predicted targets in RA, the general principles of PPI network analysis involve constructing networks based on known protein interactions and analyzing their properties to infer functional relationships and identify key players ebi.ac.uknih.govebi.ac.ukresearchgate.net.

Future Directions and Translational Research for Euphorbiasteroid

Exploration of Novel Therapeutic Applications for Euphorbiasteroid

Future research on this compound is poised to explore and validate its potential in a broader spectrum of therapeutic areas. Beyond its established activities, investigations into novel applications are crucial. For instance, studies have identified a role for this compound in the treatment of rheumatoid arthritis (RA) through its anti-inflammatory effects, suggesting a potential application in autoimmune diseases . The compound's ability to inhibit adipogenesis by activating the AMPK pathway highlights its potential as an anti-obesity agent researchgate.netselleckchem.combiocrick.com. Furthermore, this compound has shown anti-tumor activity in various cancer cell lines, including hepatocellular carcinoma (HCC) by modulating the SHP-1/STAT3 pathway and inducing apoptosis and autophagy, and in non-small cell lung cancer (NSCLC) by abrogating EGFR and Wnt/β-Catenin signaling nih.govnih.govmdpi.comtmrjournals.com. Its capacity to reverse MDR in cancer cells also presents a significant avenue for future therapeutic strategies, potentially improving the effectiveness of existing chemotherapy drugs selleckchem.combiocrick.comresearchgate.netfrontiersin.orgmdpi.comnih.gov. The reported neuroprotective effects also warrant further investigation into neurological disorder applications researchgate.net. Future studies should aim to elucidate the precise mechanisms of action in these diverse areas and identify additional potential therapeutic targets.

Development of this compound Derivatives with Enhanced Efficacy and Reduced Toxicity

The development of this compound derivatives presents a promising strategy to enhance its therapeutic efficacy and, importantly, reduce its toxicity. Modifying the chemical structure of this compound can potentially lead to compounds with improved pharmacological profiles. Microbial transformation has been identified as a powerful and cost-effective approach to generate a greater diversity of lathyrane derivatives, allowing for regioselective and stereoselective modifications that may be challenging through traditional chemical synthesis mdpi.comresearchgate.net. Studies investigating the metabolic profiles of this compound have identified various metabolites, some of which exhibited cytotoxicity in certain cell lines even when this compound itself did not show cytotoxicity at higher concentrations mdpi.comnih.gov. This highlights the importance of understanding metabolic pathways in the design of safer derivatives. Future research should focus on the targeted synthesis and evaluation of novel this compound analogues, guided by structure-activity relationship studies and metabolic profiling, to identify compounds with optimized therapeutic benefits and reduced adverse effects.

Clinical Translational Potential of this compound and its Analogues